(+)-Camphanic acid chloride
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Overview
Description
(+)-Camphanic acid chloride is an organic compound that belongs to the class of acyl chlorides. It is derived from camphanic acid, which is a bicyclic monoterpene. The compound is characterized by the presence of a chlorine atom attached to the carbonyl group, making it highly reactive and useful in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (+)-camphanic acid chloride typically involves the reaction of camphanic acid with thionyl chloride. The reaction proceeds as follows:
Camphanic Acid+Thionyl Chloride→(+)-Camphanic Acid Chloride+Sulfur Dioxide+Hydrogen Chloride
This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar methods. The use of thionyl chloride is common due to its efficiency in converting carboxylic acids to their corresponding acid chlorides. The reaction is typically conducted in a controlled environment to manage the release of sulfur dioxide and hydrogen chloride gases.
Chemical Reactions Analysis
Types of Reactions: (+)-Camphanic acid chloride undergoes several types of chemical reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction, where the chlorine atom is replaced by a nucleophile. Examples include reactions with alcohols to form esters, and with amines to form amides.
Hydrolysis: In the presence of water, this compound hydrolyzes to form camphanic acid and hydrogen chloride.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Alcohols: React with this compound in the presence of a base like pyridine to form esters.
Amines: React with this compound to form amides.
Water: Hydrolyzes the compound to camphanic acid.
Reducing Agents: Such as lithium aluminum hydride, reduce the compound to the corresponding alcohol.
Major Products Formed:
Esters: Formed from reactions with alcohols.
Amides: Formed from reactions with amines.
Camphanic Acid: Formed from hydrolysis.
Alcohols: Formed from reduction reactions.
Scientific Research Applications
(+)-Camphanic acid chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules for research purposes.
Medicine: It serves as a building block in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (+)-camphanic acid chloride primarily involves nucleophilic acyl substitution. The carbonyl carbon is highly electrophilic due to the presence of the chlorine atom, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, depending on the nucleophile involved.
Comparison with Similar Compounds
(+)-Camphanic Acid: The parent compound from which (+)-camphanic acid chloride is derived.
(+)-Camphanic Acid Anhydride: Another derivative of camphanic acid.
(+)-Camphanic Acid Ester: Formed by the reaction of camphanic acid with alcohols.
Uniqueness: this compound is unique due to its high reactivity and versatility in forming various derivatives. Its ability to undergo nucleophilic acyl substitution makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(1R,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3/t9-,10+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXWODJTHKJQDZ-ZJUUUORDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)Cl)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](C1(C)C)(OC2=O)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104530-16-7 |
Source
|
Record name | (1R)-(+)-Camphanic chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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